molecular formula C13H10N2S B1268486 2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile CAS No. 37071-20-8

2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile

Cat. No.: B1268486
CAS No.: 37071-20-8
M. Wt: 226.3 g/mol
InChI Key: KMUDCZOBMKTNNP-UHFFFAOYSA-N
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Description

2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile is a heterocyclic compound that contains a thiophene ring fused with a naphthalene ring system.

Preparation Methods

Chemical Reactions Analysis

2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphtho[2,1-b]thiophene-4,5-diones.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the amino group, to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile can be compared with other thiophene derivatives such as:

Properties

IUPAC Name

2-amino-4,5-dihydrobenzo[e][1]benzothiole-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-7-10-12-9-4-2-1-3-8(9)5-6-11(12)16-13(10)15/h1-4H,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUDCZOBMKTNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346763
Record name 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37071-20-8
Record name 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile
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2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile
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2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile
Customer
Q & A

Q1: What is the significance of 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile in the context of the research paper?

A1: This compound serves as the foundational building block for synthesizing a series of thieno[2,3-d]pyrimidine derivatives. [] Researchers utilized this compound to create various derivatives, including 8,9-dihydronaphtho[1′,2′:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine and 8,9-dihydronaphtho[1′,2′:4,5]thieno[3,2-e][1,2,4]-triazolo[1,5-c]pyrimidine. These synthesized derivatives were then investigated for their potential anti-inflammatory activity. []

Q2: Were any of the synthesized derivatives found to possess notable anti-inflammatory activity?

A2: Yes, preliminary testing showed that at least one derivative, specifically compound 14 as designated in the research, exhibited potent anti-inflammatory activity in the carrageenan-induced inflammation test. [] This finding highlights the potential of using 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile as a starting point for developing novel anti-inflammatory agents.

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